Lipophilicity (XLogP3-AA) Benchmarking of 3-Hydroxy-1-propyl-1H-pyrazole vs. Methyl, Ethyl, and Isopropyl Analogs
3-Hydroxy-1-propyl-1H-pyrazole exhibits an intermediate lipophilicity (XLogP3-AA = 0.8) [1] that distinguishes it from both the more hydrophilic N1-methyl analog (XLogP3-AA = 0.2) [2] and the slightly less lipophilic, more sterically hindered N1-isopropyl analog (XLogP3-AA = 0.7) [3]. This 0.6 logP unit increase relative to the methyl analog corresponds to a predicted ~4-fold higher partition coefficient, directly impacting membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-3-ol: 0.2 [2]; 1-Isopropyl-1H-pyrazol-3-ol: 0.7 [3]; 1-Ethyl-1H-pyrazol-3-ol: ~0.5 (inferred from PubChem data) [4] |
| Quantified Difference | +0.6 logP units vs. methyl; +0.1 logP unit vs. isopropyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantitative lipophilicity difference enables precise tuning of physicochemical properties in lead optimization, with the propyl analog offering a balanced profile for target engagement in hydrophobic enzyme pockets without excessive logP that could lead to promiscuity or poor solubility.
- [1] PubChem. (2025). 3-Hydroxy-1-propyl-1H-pyrazole (CID 69379491). Retrieved April 22, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/69379491 View Source
- [2] PubChem. (2025). 1-Methyl-1H-pyrazol-3-ol (CID 13665317). Retrieved April 22, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/13665317 View Source
- [3] PubChem. (2025). 1-Isopropyl-1H-pyrazol-3-ol (CID 22918616). Retrieved April 22, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/22918616 View Source
- [4] PubChem. (2025). 1-Ethyl-1H-pyrazol-3-ol (CID 13623597). Retrieved April 22, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/13623597 View Source
